3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid
Description
Properties
IUPAC Name |
acetic acid;3-oxa-7-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H4O2/c1-6-2-8-3-7(1)5-9-4-6;1-2(3)4/h6-8H,1-5H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKOLNVDLHZRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C2CNCC1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-58-4 | |
| Record name | 3-Oxa-7-azabicyclo[3.3.1]nonane, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This compound, characterized by the presence of both nitrogen and oxygen atoms within its bicyclic framework, has been studied primarily for its interactions with orexin receptors, which are crucial in regulating various physiological processes, including sleep, appetite, and arousal.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 187.24 g/mol. Its structure can be represented as follows:
This compound is notable for its bicyclic architecture, which contributes to its biological activity and pharmacological potential.
Research indicates that 3-oxa-7-azabicyclo[3.3.1]nonane acts primarily as an orexin receptor antagonist . Orexins are neuropeptides involved in the regulation of wakefulness and appetite. By blocking these receptors, the compound may help in treating disorders associated with orexinergic dysfunctions, such as:
- Sleep Disorders : Potential applications in insomnia treatment.
- Anxiety Disorders : Modulation of anxiety levels through orexin pathways.
- Addiction Disorders : Influence on reward pathways linked to addiction.
Antagonistic Effects on Orexin Receptors
Studies have shown that 3-oxa-7-azabicyclo[3.3.1]nonane selectively binds to orexin receptors, particularly the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). This selective binding is critical for developing therapeutic agents aimed at treating conditions like obesity and sleep disturbances .
Antimicrobial Properties
In addition to its effects on orexin receptors, related azabicyclo compounds have demonstrated antibacterial and antifungal properties. This suggests that modifications to the core structure of 3-oxa-7-azabicyclo[3.3.1]nonane could lead to new antimicrobial agents .
Research Findings and Case Studies
Synthesis Methods
The synthesis of 3-oxa-7-azabicyclo[3.3.1]nonane can be achieved through several chemical routes, including condensation reactions involving appropriate precursors and reagents such as ammonium acetate under various conditions (e.g., reflux, microwave irradiation) .
Scientific Research Applications
Pharmacological Applications
1.1 Orexin Receptor Antagonism
One of the primary applications of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives is their role as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds derived from this bicyclic structure have shown potential in treating various disorders related to orexinergic dysfunctions, including:
- Sleep Disorders : Targeting orexin receptors can help manage conditions like insomnia and narcolepsy.
- Anxiety Disorders : These compounds may provide therapeutic effects for anxiety by modulating orexin signaling.
- Addiction Disorders : Orexin antagonism is being explored as a strategy for reducing cravings and withdrawal symptoms in substance use disorders.
- Cognitive Dysfunction and Mood Disorders : The modulation of orexin pathways could influence mood regulation and cognitive functions, presenting a novel approach for treating depression and related disorders .
2.1 Neuroprotective Effects
Research indicates that derivatives of 3-oxa-7-azabicyclo[3.3.1]nonane may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with dopamine receptors suggests potential applications in managing symptoms associated with these conditions .
2.2 Anticancer Properties
The bicyclic structure has been associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. Studies have indicated that certain derivatives can act as potent inhibitors of cancer cell proliferation, making them candidates for further development in cancer therapeutics .
Synthetic Applications
3.1 Asymmetric Catalysis
The unique structural features of 3-oxa-7-azabicyclo[3.3.1]nonane make it a valuable scaffold in asymmetric synthesis. Researchers have utilized this compound to develop new synthetic methodologies that enhance the efficiency and selectivity of chemical reactions, particularly in the production of chiral compounds .
3.2 Building Blocks for Drug Development
Due to its versatile chemical properties, this bicyclic compound serves as a building block for synthesizing various pharmacologically active molecules. Its derivatives can be modified to enhance bioactivity or target specificity, making it an essential component in drug discovery efforts .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of azabicyclo[3.3.1]nonane derivatives vary significantly based on heteroatom placement and substituents. Below is a comparative analysis:
Key Findings
- Activity Modulation : The 3-oxa-7-aza derivative with a CH₂OCH₂ bridge (Compound 41) exhibited reduced acaricidal activity compared to its C3-bridged analog (Compound 40), highlighting the sensitivity of bioactivity to bridge flexibility .
- Stereochemical Impact : Synthesis via Prins reaction yields 3-oxa-7-azabicyclo derivatives with specific stereochemistry (piperidine boat-chair conformation), critical for receptor binding .
- Biological Versatility : 3,7-Diazabicyclo derivatives demonstrate broader therapeutic applications (e.g., anticancer, antiplatelet) due to dual nitrogen sites enhancing molecular interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold?
- Methodological Answer : The scaffold is typically synthesized via cyclization reactions. For example:
- Mannich reaction : Piperidin-4-one derivatives react with amines and paraformaldehyde in glacial acetic acid and methanol to form bicyclic intermediates .
- Intramolecular N-cyclization : Amine diols undergo cyclization in the presence of trifluoroacetic acid (TFA), yielding 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivatives .
- Michael/aldol cascade : This reaction sequence enables the construction of azabicyclo[3.3.1]nonane moieties with functional diversity .
Q. How is acetic acid utilized in the synthesis of bicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Acetic acid serves as both a solvent and catalyst in key reactions:
- In the Mannich reaction, glacial acetic acid facilitates the formation of intermediates by protonating carbonyl groups, enhancing electrophilicity .
- Acetic anhydride (derived from acetic acid) is used to acetylate precursors like hexamine, forming intermediates such as 3,7-diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DAFT), a precursor to high-energy materials like HMX .
Q. What spectroscopic techniques are critical for characterizing 3-oxa-7-azabicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Structural elucidation relies on:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming bicyclic frameworks and substituent positions .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for acetylated derivatives) .
- Elemental analysis : Validates molecular formulas, especially for nitrogen-rich derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the conformational stability of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives?
- Methodological Answer :
- Steric effects : Bulky substituents at N-7 (e.g., tert-butyl groups) restrict ring flexibility, favoring twin-chair conformations. X-ray crystallography and MNDO calculations reveal energy barriers between conformers .
- Electronic effects : Electron-withdrawing groups (e.g., acetyl) stabilize specific tautomers, altering reactivity in catalytic applications .
Q. What strategies resolve contradictions in reported synthetic yields for bicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Discrepancies arise from reaction conditions:
- Acid choice : Siele’s method (using sulfuric/polyphosphoric acid) yields DADN with higher purity but requires harsher conditions than the Bachmann process .
- Solvent optimization : Replacing methanol with dichloromethane in recrystallization improves yields of enantiopure derivatives (e.g., thienylnonane hydrochloride) .
- Ultrasonic irradiation : Enhances reaction efficiency in Mannich-like reactions, achieving 80–93% yields for pentaazabicyclo derivatives .
Q. How can 3-oxa-7-azabicyclo[3.3.1]nonane derivatives act as ligands in catalytic systems?
- Methodological Answer :
- Phosphine ligands : Derivatives like 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) coordinate to transition metals (e.g., Ru, Pt), enhancing catalytic activity in hydrogenation and allylic alcohol reduction .
- Water-soluble complexes : Acetylated ligands stabilize cis/trans-Pt(II) and Pd(II) complexes, enabling applications in aqueous-phase catalysis .
Q. What are the challenges in analyzing mass spectrometric fragmentation patterns of alkoxy-substituted bicyclo[3.3.1]nonane systems?
- Methodological Answer :
- Alkoxy group influence : Longer alkyl chains (e.g., ethoxy vs. methoxy) alter fragmentation pathways due to steric hindrance and stability of carbocation intermediates. Comparative studies with azabicyclo analogs reveal distinct cleavage patterns for oxygen vs. nitrogen bridges .
- High-resolution MS : Coupled with computational modeling (e.g., DFT), it predicts dominant fragments, aiding structural assignments for novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
